molecular formula C10H17ClN2O2 B3234526 N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide CAS No. 1353977-37-3

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide

Cat. No.: B3234526
CAS No.: 1353977-37-3
M. Wt: 232.71 g/mol
InChI Key: BUAXHMXGNMJXQC-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide is a synthetic compound known for its distinct chemical structure and versatile applications in various scientific research fields. The compound's unique molecular configuration includes a chlorinated acetyl group and a pyrrolidinylmethyl moiety, contributing to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide involves several steps, typically starting with the reaction of 2-chloroacetyl chloride with pyrrolidine in the presence of a base. This forms an intermediate, which is then reacted with N-methyl-acetamide under controlled conditions to yield the final product. Reaction conditions, such as temperature, pH, and solvent choice, are meticulously optimized to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactors where precise control over reaction parameters is essential. The use of high-purity reagents and advanced purification techniques like recrystallization or chromatography ensures consistent quality of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide undergoes a variety of chemical reactions, including:

  • Oxidation: : Can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

  • Reduction: : The compound can be reduced to alter its oxidation state, often leading to changes in reactivity and function.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly involving the chloroacetyl and pyrrolidinylmethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions vary widely, depending on the specific reactants and conditions used Oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds

Scientific Research Applications

N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide finds extensive use in various scientific disciplines:

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules, particularly in organic synthesis and catalysis.

  • Biology: : Utilized in studies investigating enzyme interactions, protein binding, and cellular mechanisms due to its ability to form stable complexes with biological macromolecules.

  • Medicine: : Explored for potential therapeutic applications, including as a template for drug design and development, especially in targeting specific molecular pathways involved in diseases.

  • Industry: : Employed in the development of specialty chemicals and materials, taking advantage of its unique chemical properties to create innovative products.

Mechanism of Action

The mechanism of action for N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide involves its interaction with various molecular targets:

  • Molecular Targets: : The compound can bind to enzymes, receptors, and other proteins, influencing their activity and function.

  • Pathways Involved: : Through these interactions, it can modulate biochemical pathways, affecting processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Unique Characteristics

What sets N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide apart from similar compounds is its combination of a chloroacetyl group with a pyrrolidinylmethyl moiety, resulting in enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance.

Similar Compounds

Some similar compounds include:

  • N-[2-Chloro-acetyl]-N-methyl-acetamide: : Lacking the pyrrolidinylmethyl group, this compound has different reactivity and stability profiles.

  • N-Methyl-2-pyrrolidinone: : While structurally related, it lacks the chloroacetyl functionality, resulting in different chemical properties and applications.

  • Chloroacetamide derivatives: : A broader category that shares the chloroacetyl group but varies in the rest of the molecular structure, leading to diverse chemical behaviors and uses.

Properties

IUPAC Name

N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-8(14)12(2)7-9-4-3-5-13(9)10(15)6-11/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAXHMXGNMJXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCCN1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164380
Record name Acetamide, N-[[1-(2-chloroacetyl)-2-pyrrolidinyl]methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353977-37-3
Record name Acetamide, N-[[1-(2-chloroacetyl)-2-pyrrolidinyl]methyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353977-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[[1-(2-chloroacetyl)-2-pyrrolidinyl]methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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